Cas no 21492-03-5 (cis-4-(hydroxymethyl)piperidin-3-ol)

cis-4-(hydroxymethyl)piperidin-3-ol 化学的及び物理的性質
名前と識別子
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- (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
- (3R,4S)-Rel-3-Hydroxy-4-piperidinemethanol
- 4-Piperidinemethanol,3-hydroxy-, (3R,4S)-rel-
- cis-3-hydroxy4-piperidinemethanol
- cis-3-hydroxy-4-piperidinemethanol
- Cis-4-(Hydroxymethyl)Piperidin-3-ol
- cis-4-(hydroxymethyl)piperidin-3-ol
-
- MDL: MFCD09910320
- インチ: InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2
- InChIKey: COQKGJIYPZVMSJ-UHFFFAOYSA-N
- ほほえんだ: OCC1CCNCC1O
計算された属性
- せいみつぶんしりょう: 131.09500
- どういたいしつりょう: 131.095
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 87.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.5A^2
じっけんとくせい
- 密度みつど: 1.111
- ふってん: 278.985°C at 760 mmHg
- フラッシュポイント: 149.481°C
- 屈折率: 1.492
- PSA: 52.49000
- LogP: -0.72210
cis-4-(hydroxymethyl)piperidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122104-100G |
cis-4-(hydroxymethyl)piperidin-3-ol |
21492-03-5 | 97% | 100g |
¥ 73,590.00 | 2023-03-30 | |
eNovation Chemicals LLC | D499472-5G |
cis-4-(hydroxymethyl)piperidin-3-ol |
21492-03-5 | 97% | 5g |
$1660 | 2024-07-21 | |
eNovation Chemicals LLC | D499472-10G |
cis-4-(hydroxymethyl)piperidin-3-ol |
21492-03-5 | 97% | 10g |
$2770 | 2024-07-21 | |
TRC | H948733-1g |
cis-4-(hydroxymethyl)-3-piperidinol |
21492-03-5 | 1g |
$ 340.00 | 2022-06-04 | ||
Chemenu | CM179417-1g |
(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol |
21492-03-5 | 95% | 1g |
$491 | 2021-08-05 | |
Advanced ChemBlocks | I-9940-5G |
(3R,4S)-rel-3-hydroxy-4-piperidinemethanol |
21492-03-5 | 97% | 5G |
$2,070 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122104-10g |
cis-4-(hydroxymethyl)piperidin-3-ol |
21492-03-5 | 97% | 10g |
¥14450.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122104-500mg |
cis-4-(hydroxymethyl)piperidin-3-ol |
21492-03-5 | 97% | 500mg |
¥1924.0 | 2024-04-22 | |
eNovation Chemicals LLC | D499472-250mg |
cis-4-(hydroxymethyl)piperidin-3-ol |
21492-03-5 | 97% | 250mg |
$230 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122104-1.0g |
cis-4-(hydroxymethyl)piperidin-3-ol |
21492-03-5 | 97% | 1.0g |
¥2890.0000 | 2024-08-03 |
cis-4-(hydroxymethyl)piperidin-3-ol 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
cis-4-(hydroxymethyl)piperidin-3-olに関する追加情報
CAS No. 21492-03-5: cis-4-(Hydroxymethyl)piperidin-3-ol
cis-4-(Hydroxymethyl)piperidin-3-ol, also known by its CAS number 21492-03-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of cis-4-(Hydroxymethyl)piperidin-3-ol consists of a six-membered piperidine ring with a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position, arranged in a cis configuration. This stereochemistry plays a crucial role in determining the compound's physical properties, biological activity, and synthetic applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol through various methodologies. One notable approach involves the use of asymmetric catalysis to achieve high enantioselectivity, which is essential for producing pure enantiomers required in pharmaceutical applications. Researchers have also explored biocatalytic methods, leveraging enzymes such as ketoreductases to facilitate the formation of the cis stereochemistry. These methods not only enhance the sustainability of the synthesis process but also align with the growing demand for green chemistry practices.
The pharmacological properties of cis-4-(Hydroxymethyl)piperidin-3-ol have been extensively studied, particularly its potential as a building block for bioactive molecules. Recent studies have demonstrated its ability to modulate various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are implicated in numerous therapeutic areas such as central nervous system disorders, cardiovascular diseases, and inflammation. For instance, a 2023 study published in Nature Communications highlighted its role as a lead compound in the development of novel analgesics with reduced side effects compared to traditional opioids.
In addition to its pharmacological applications, cis-4-(Hydroxymethyl)piperidin-3-ol has found utility in materials science. Its unique stereochemistry makes it an ideal candidate for constructing chiral materials with tailored optical properties. Recent research has explored its use in creating chiral liquid crystals and self-assembled nanostructures, which hold promise for applications in optoelectronics and drug delivery systems.
The synthesis and application of cis-4-(Hydroxymethyl)piperidin-3-ol continue to be active areas of research, driven by its versatile structure and potential across multiple disciplines. As new methodologies emerge and our understanding of its biological interactions deepens, this compound is poised to play an increasingly important role in both academic and industrial settings.
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